Tert-Butyl 9-Hydroxy-2-Oxa-5-Azabicyclo[4.2.1]Nonane-5-Carboxylate
Description
Tert-Butyl 9-Hydroxy-2-Oxa-5-Azabicyclo[4.2.1]Nonane-5-Carboxylate (CAS: 1422343-87-0) is a bicyclic tertiary amine ester with a hydroxyl group at position 7. Its structure combines a bicyclo[4.2.1]nonane backbone, an oxygen atom (2-oxa), and a nitrogen atom (5-aza) functionalized with a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in pharmaceutical and organic synthesis as a chiral building block or intermediate. Notably, it has been discontinued by suppliers like CymitQuimica, likely due to challenges in synthesis, stability, or market demand .
Properties
IUPAC Name |
tert-butyl 9-hydroxy-2-oxa-5-azabicyclo[4.2.1]nonane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-7-16-9-5-4-8(13)10(9)14/h8-10,14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRRMIVPONXXNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2CCC1C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-Butyl 9-Hydroxy-2-Oxa-5-Azabicyclo[4.2.1]Nonane-5-Carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Bicyclic Ring System: This step involves the cyclization of a suitable precursor to form the oxazabicyclo nonane ring system. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through selective oxidation reactions using reagents such as m-chloroperbenzoic acid (m-CPBA) or other oxidizing agents.
Protection of the Carboxyl Group: The carboxyl group is often protected using tert-butyl groups to prevent unwanted side reactions during subsequent steps. This can be achieved using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 9-Hydroxy-2-Oxa-5-Azabicyclo[4.2.1]Nonane-5-Carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can undergo reduction reactions to convert carbonyl groups to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, PCC, Jones reagent
Reduction: LiAlH4, NaBH4
Substitution: Acidic or basic conditions with suitable nucleophiles
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemical Research Applications
Building Block for Organic Synthesis
Tert-Butyl 9-Hydroxy-2-Oxa-5-Azabicyclo[4.2.1]Nonane-5-Carboxylate serves as a versatile building block in organic synthesis. Its bicyclic structure facilitates the construction of more complex molecules, making it a valuable intermediate in the development of pharmaceuticals and fine chemicals. Researchers utilize this compound to create derivatives with modified functional groups, enhancing their chemical reactivity and biological properties.
Analytical Chemistry Reference Standard
In analytical chemistry, this compound is often used as a reference standard for various assays and methods. Its unique spectral properties allow for accurate identification and quantification in complex mixtures, aiding in the development of new analytical techniques.
Biological Research Applications
Antimicrobial and Antiviral Properties
Recent studies have investigated the biological activities of this compound, particularly its potential antimicrobial and antiviral effects. Preliminary research suggests that this compound may inhibit the growth of certain pathogens, making it a candidate for further exploration in drug development against infectious diseases.
Mechanism of Action Exploration
The mechanism of action involves interactions with specific molecular targets within biological pathways. Understanding how this compound modulates enzyme activity or receptor function can lead to insights into its therapeutic potential and guide the design of more effective derivatives.
Medicinal Applications
Drug Development
The unique structural characteristics of this compound make it a promising candidate for drug development. Its ability to interact with various biological targets positions it as a potential lead compound for developing new therapeutics aimed at specific diseases.
Therapeutic Applications
Researchers are exploring its applications in treating conditions such as infections and possibly even cancer, given its observed biological activities. Continued investigation is necessary to fully elucidate its therapeutic efficacy and safety profiles.
Industrial Applications
Pharmaceutical Manufacturing
In the pharmaceutical industry, this compound is utilized as an intermediate in synthesizing various drugs. Its structural features allow for modifications that can enhance drug stability and bioavailability.
Production of Fine Chemicals
Beyond pharmaceuticals, this compound is also employed in producing fine chemicals where specific structural attributes are required to achieve desired chemical properties or functionalities.
Mechanism of Action
The mechanism of action of Tert-Butyl 9-Hydroxy-2-Oxa-5-Azabicyclo[4.2.1]Nonane-5-Carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Differences
The most relevant structural analog is tert-Butyl 8-Oxa-2,5-Diazaspiro[3.5]Nonane-5-Carboxylate (CAS: 185213-09-6, Mol. Weight: 176.22 g/mol) . Key differences include:
- Backbone Geometry: The target compound features a bicyclo[4.2.1]nonane system, while the analog adopts a spiro[3.5]nonane scaffold. The bicyclo system introduces greater ring strain and rigidity compared to the spiro structure.
- Heteroatom Arrangement : The target has a single nitrogen (5-aza) and oxygen (2-oxa), whereas the spiro analog contains two nitrogens (2,5-diaza) and one oxygen (8-oxa).
Physicochemical Properties
Key Research Findings
- Discontinuation : The target compound’s discontinuation by CymitQuimica implies inferior stability or niche applicability compared to analogs like the spiro derivative.
Biological Activity
Tert-Butyl 9-Hydroxy-2-Oxa-5-Azabicyclo[4.2.1]Nonane-5-Carboxylate is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Overview of the Compound
- Chemical Formula : C12H21NO4
- CAS Number : 1422343-87-0
- Molecular Weight : 243.3 g/mol
The compound is characterized by the presence of a bicyclic ring system, which is significant for its biological interactions. Its structural features make it a candidate for pharmaceutical applications, particularly in the development of new drugs targeting various biological pathways.
The synthesis of this compound typically involves several key steps:
- Formation of the Bicyclic Structure : This is achieved through cyclization reactions that may occur under acidic or basic conditions.
- Introduction of Hydroxy Group : Selective oxidation reactions introduce the hydroxy group.
- Protection of Functional Groups : The carboxyl group is often protected to prevent unwanted side reactions.
Common Reactions
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | m-CPBA | Ketones, Aldehydes |
| Reduction | LiAlH4 | Alcohols |
| Substitution | Nucleophiles | Various derivatives |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against a range of microbial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications.
Antiprotozoal Activity
A related study explored azabicyclo-nonanes linked to tetrazole structures, revealing significant antiplasmodial and antitrypanosomal activities against Plasmodium falciparum and Trypanosoma brucei strains. Although specific data on this compound's activity against these protozoa is limited, its structural similarities to active compounds suggest potential efficacy in this area .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing cellular responses.
Comparative Analysis with Similar Compounds
This compound can be compared with other azabicyclo compounds to highlight differences in biological activity:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| Tert-Butyl 9-Hydroxy-2-Oxa-5-Azabicyclo[4.2.1]Nonane-5-Carboxamide | Amide Group | Potentially lower antimicrobial activity |
| Tert-Butyl 9-Hydroxy-2-Oxa-5-Azabicyclo[4.2.1]Nonane-5-Carboxylic Acid | Carboxylic Acid Group | Enhanced solubility but varied activity |
Case Studies and Research Findings
Recent studies have investigated related compounds within the azabicyclo family, focusing on their pharmacological properties:
-
Study on Azabicyclo[3.2.2]nonanes : A series demonstrated antiprotozoal activity in submicromolar ranges, indicating that modifications to the bicyclic structure can enhance efficacy .
- Key Findings :
- Compounds showed IC50 values as low as 0.180 µM against P.f..
- Selectivity indices indicated moderate cytotoxicity concerns.
- Key Findings :
Q & A
Q. What are the recommended methods for synthesizing Tert-Butyl 9-Hydroxy-2-Oxa-5-Azabicyclo[4.2.1]Nonane-5-Carboxylate in a laboratory setting?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including cyclization and protection/deprotection strategies. For bicyclic systems like this, key steps may include:
- Ring-closing metathesis or Mannich reactions to form the azabicyclo framework.
- tert-Butyloxycarbonyl (Boc) protection of the amine group to prevent unwanted side reactions (common in spiro and bicyclic systems, as seen in similar compounds ).
- Hydroxylation at the 9-position via stereoselective oxidation (e.g., Sharpless asymmetric dihydroxylation).
Optimization Tips:
- Monitor reaction progress using TLC or HPLC .
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .
Q. How should researchers handle and store this compound to ensure safety and stability?
Methodological Answer: Refer to safety protocols from analogous bicyclic compounds:
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the bicyclic framework and stereochemistry using SHELX software for refinement .
- NMR : Key signals include:
- ¹H NMR : tert-Butyl group (~1.2–1.4 ppm), hydroxyl proton (broad peak, D2O exchangeable).
- ¹³C NMR : Carboxylate carbonyl (~165–170 ppm), oxa/aza ring carbons.
- IR : Confirm hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) groups.
Advanced Research Questions
Q. How can researchers address contradictions in enantiomeric purity data during synthesis?
Methodological Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose derivatives) to separate enantiomers.
- Circular Dichroism (CD) : Correlate optical activity with crystallographic data .
- Control Experiments : Vary catalysts (e.g., chiral Lewis acids) to identify stereochemical drift sources.
Example Data Conflict Resolution:
| Method | Reported Purity | Resolution Action |
|---|---|---|
| HPLC | 95% ee | Re-run with CD/IR correlation |
| NMR | Racemic mixture | Verify solvent/deuterium shifts |
Q. What computational approaches predict the compound’s reactivity in novel reactions?
Methodological Answer:
- DFT Calculations : Model transition states for ring-opening or hydroxyl group reactions.
- Molecular Dynamics : Simulate solvent effects on stability (e.g., polar aprotic solvents enhance Boc group retention) .
- Docking Studies : Explore interactions with biological targets (e.g., enzyme active sites).
Case Study :
A study on azabicyclo[3.3.1]nonane derivatives used DFT to predict regioselectivity in epoxidation , applicable to analogous systems.
Q. How can researchers mitigate decomposition risks during high-temperature reactions?
Methodological Answer:
Q. What strategies resolve discrepancies between theoretical and experimental NMR data?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to validate bicyclic connectivity.
- Chemical Shift Predictors : Compare experimental shifts with software outputs (e.g., ACD/Labs).
- Dynamic Effects : Account for conformational flexibility via variable-temperature NMR.
Example :
A mismatch in predicted vs. observed hydroxyl shifts may arise from hydrogen bonding; use deuterated solvents to confirm .
Q. How can ecological impact assessments be conducted given limited data on this compound?
Methodological Answer:
- Read-Across Analysis : Use data from structurally similar compounds (e.g., tert-butyl azabicyclo[3.3.1]nonane derivatives ).
- QSAR Modeling : Predict toxicity and biodegradability using quantitative structure-activity relationships.
- Microcosm Studies : Test soil/water degradation under controlled lab conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
